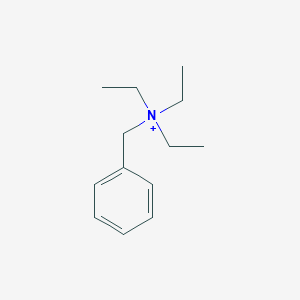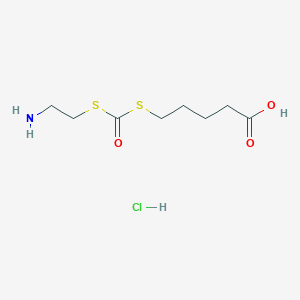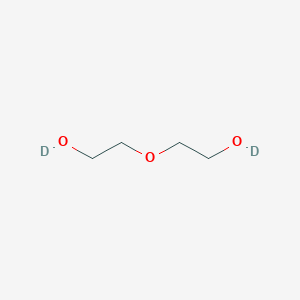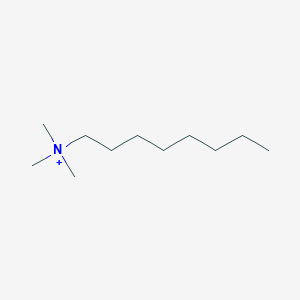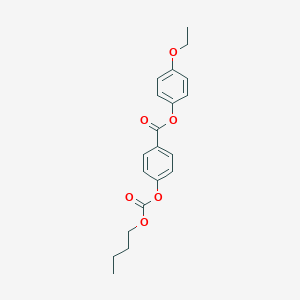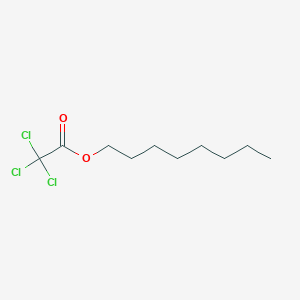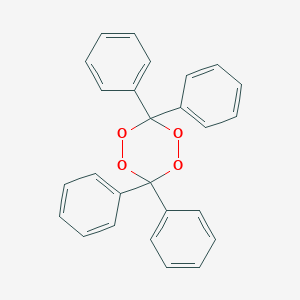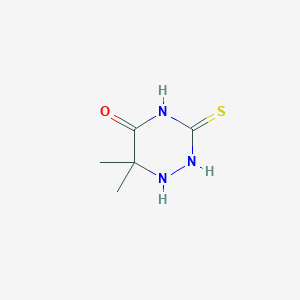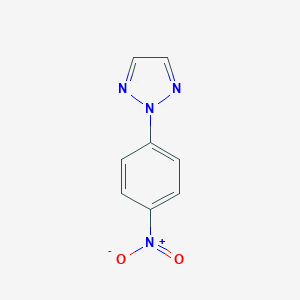
2-(4-Nitrophenyl)-2h-1,2,3-triazole
Overview
Description
2-(4-Nitrophenyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-nitrophenyl group attached to the triazole ring indicates the presence of a nitro functional group on the phenyl ring, which can significantly affect the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of 4-aryl-NH-1,2,3-triazoles, including those with a nitrophenyl substituent, can be achieved through 1,3-dipolar cycloaddition reactions. A p-Toluenesulfonic acid (p-TsOH) mediated cycloaddition of nitroolefins with sodium azide has been developed to synthesize these compounds in high yields . Additionally, a multicomponent reaction involving aldehydes, nitroalkanes, and sodium azide has been described, which benefits from the slow addition of nitroalkane and the presence of NaHSO3/Na2SO3 to promote the reaction . Furthermore, the reaction of β,β-dinitrostyrenes with sodium azide in anhydrous acetonitrile at room temperature has been shown to produce 4-aryl-5-nitro-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenyl)-2H-1,2,3-triazole consists of a triazole ring with an aryl substituent. The presence of the nitro group on the phenyl ring is likely to influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of 4-nitro-1,2,3-triazole has been explored in reactions with tert-butanol and sulfuric acid, leading to the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole . This compound can further undergo alkylation and subsequent removal of the tert-butyl group to yield 1-alkyl-5-nitro-1,2,3-triazoles, demonstrating the versatility of the nitro-triazole scaffold in chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-Nitrophenyl)-2H-1,2,3-triazole are not detailed in the provided papers, the general properties of 1,2,3-triazoles can be inferred. These compounds are typically stable, with the ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is known to be electron-withdrawing, which could affect the acidity of adjacent hydrogen atoms and the overall polarity of the molecule. The papers provided do not offer detailed case studies on the physical properties of this specific triazole derivative.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Multi-component Reaction Synthesis : A metal-free multi-component reaction method has been developed for synthesizing 1,5-disubstituted 1,2,3-triazoles, including derivatives of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This approach uses primary amine, ketones, and 4-nitrophenyl azide. The resulting compounds show promising antibacterial and antifungal activities (Vo, 2020).
- Antifungal and Tuberculostatic Properties : Certain 1,2,3-triazole derivatives, including 4-(4-nitrophenyl)-5-nitro-1,2,3-triazoles, exhibit antifungal and tuberculostatic properties. They are also investigated as photostabilizers, optical bleaching agents, and potential carcinostatic agents (Sheremet et al., 2004).
Medicinal and Biological Research
- Toxicity Studies : Investigations into the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and their derivatives, closely related to 2-(4-nitrophenyl)-2H-1,2,3-triazole, indicate low toxicity levels. This research provides valuable insights for the development of new drugs (Shcherbak et al., 2014).
- Potential Antiproliferative Properties : Synthesis of triazole compounds, including 2-(4-nitrophenyl)-2H-1,2,3-triazole derivatives, has been explored for evaluating antiproliferative properties. Such studies are crucial for developing new therapeutic agents (Pokhodylo & Obushak, 2022).
Industrial Applications
- Synthesis of Hybrids and Complexes : Ferrocene-1H-1,2,3-triazole hybrids, including those with 4-nitrophenyl, demonstrate low toxicity and neuroprotective effects, suggesting their potential in various industrial and medicinal applications (Haque et al., 2017).
Safety And Hazards
Future Directions
Future research could focus on the synthesis and characterization of “2-(4-Nitrophenyl)-2h-1,2,3-triazole” and its potential applications. For instance, 2-naphthol-based multicomponent reactions have been used for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis has been explored .
properties
IUPAC Name |
2-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIISCIHCDYWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299009 | |
| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2h-1,2,3-triazole | |
CAS RN |
18922-72-0 | |
| Record name | 18922-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


